![molecular formula C11H14O3 B14301614 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol CAS No. 111915-32-3](/img/structure/B14301614.png)
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol is an organic compound characterized by the presence of a phenol group substituted with a 2-[(prop-2-en-1-yl)oxy]ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol typically involves the reaction of 4-hydroxyphenol with 2-(prop-2-en-1-yloxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol has several scientific research applications:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol involves its interaction with biological targets through covalent modification. The compound can be appended to a ligand or pharmacophore through its PEGylated amine linker, allowing for UV light-induced covalent modification of a biological target. This modification can lead to downstream applications via the alkyne tag, enabling the study of molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-methoxy-4-(prop-2-en-1-yl)phenol
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
Uniqueness
4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol is unique due to its specific structural features, which allow for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its potential for covalent modification of biological targets make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
111915-32-3 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-(2-prop-2-enoxyethoxy)phenol |
InChI |
InChI=1S/C11H14O3/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h2-6,12H,1,7-9H2 |
InChI 键 |
RCCPJSFOUNHORO-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCCOC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


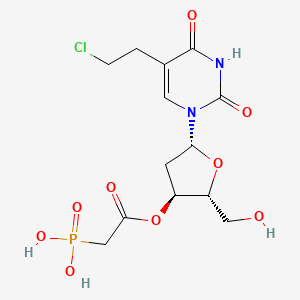
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
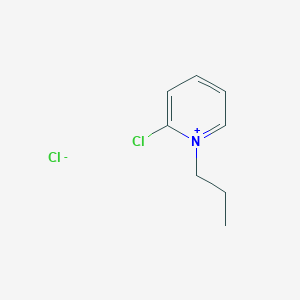
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)



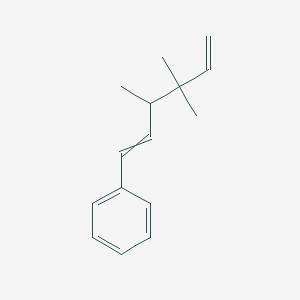
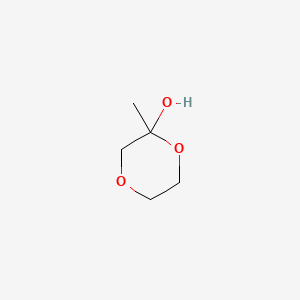
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
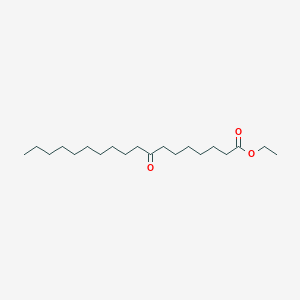
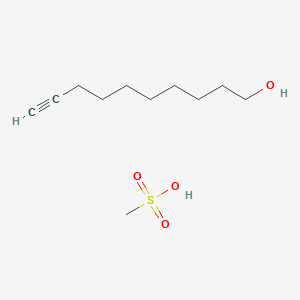
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
